molecular formula C22H26N4O B14211488 1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-78-8

1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-

Cat. No.: B14211488
CAS No.: 832734-78-8
M. Wt: 362.5 g/mol
InChI Key: YJMWAHDGJIEGRJ-UHFFFAOYSA-N
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Description

1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features an indole core substituted with a pyrimidinyl group and a cyclopentyl-piperidinyl moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

The synthesis of 1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves multiple steps, typically starting with the formation of the indole core. One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial production methods for such complex molecules often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways for this compound would depend on its specific structure and the context of its application.

Comparison with Similar Compounds

1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]- lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other indole derivatives.

Properties

CAS No.

832734-78-8

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

5-[2-(1-cyclopentylpiperidin-4-yl)oxypyrimidin-5-yl]-1H-indole

InChI

InChI=1S/C22H26N4O/c1-2-4-19(3-1)26-11-8-20(9-12-26)27-22-24-14-18(15-25-22)16-5-6-21-17(13-16)7-10-23-21/h5-7,10,13-15,19-20,23H,1-4,8-9,11-12H2

InChI Key

YJMWAHDGJIEGRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC5=C(C=C4)NC=C5

Origin of Product

United States

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